Benzaldehyde phenylhydrazone

Catalog No.
S1551761
CAS No.
588-64-7
M.F
C13H12N2
M. Wt
196.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldehyde phenylhydrazone

CAS Number

588-64-7

Product Name

Benzaldehyde phenylhydrazone

IUPAC Name

N-[(Z)-benzylideneamino]aniline

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-11,15H/b14-11-

InChI Key

JGOAZQAXRONCCI-KAMYIIQDSA-N

SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC2=CC=CC=C2

Isomeric SMILES

C1=CC=C(C=C1)/C=N\NC2=CC=CC=C2

The exact mass of the compound Benzaldehyde phenylhydrazone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37088. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzaldehyde phenylhydrazone (CAS 588-64-7) is a bench-stable, archetypal aromatic hydrazone primarily procured as a versatile building block for nitrogen-rich heterocycles and a direct precursor for nitrile imines[1]. Formed via the condensation of benzaldehyde and phenylhydrazine, this crystalline solid eliminates the need for unstable, pre-synthesized hydrazonoyl halides in 1,3-dipolar cycloadditions[2]. In industrial and laboratory settings, it is heavily utilized for the synthesis of pyrazoles, pyrazolines, and 1,3,4-thiadiazoles [1]. Its procurement value lies in its balanced reactivity profile—offering greater oxidative stability than aliphatic hydrazones while maintaining high reactivity under mild oxidative conditions (e.g., with chloramine-T) to generate reactive dipoles in situ [3].

Research Fit

Unsubstituted hydrazone scaffold for formazan and triaryl pesticide intermediate synthesis
Baseline control compound for tyrosinase inhibition SAR studies
High-purity specification supports reproducible derivatization and biological assays

Substituting benzaldehyde phenylhydrazone with closely related analogs, such as acetophenone phenylhydrazone or aliphatic ketone hydrazones, fundamentally alters reaction pathways and product architectures. Aliphatic hydrazones (e.g., acetone phenylhydrazone) exhibit significantly higher autoxidation rates, complicating long-term storage and handling in air [1]. Conversely, substituting with acetophenone phenylhydrazone introduces steric bulk and removes the reactive aldehydic proton, which directly changes the substitution pattern of downstream products—for instance, yielding monoacetylated rather than diacetylated pyrazolidinones when reacted with diketene[2]. Furthermore, attempting to substitute this direct nitrile imine precursor with traditional hydrazonoyl chlorides necessitates hazardous halogenating agents and strong bases, increasing process complexity and reducing overall atom economy.

Substitution Risk

Aryl Substitution
The unsubstituted phenyl ring establishes a distinct electronic and steric baseline; substituted analogs may shift enzyme inhibition profile and target engagement.
Derivatization Efficiency
Ring modifications can alter reactivity in formazan formation and related cyclization pathways, affecting downstream yields and selectivity.
Mechanistic Consistency
Kinetic behavior and condensation pathways may differ; direct substitution with generic phenylhydrazones may require re-validation of synthetic protocols.

Nitrile Imine Precursor Efficiency

Benzaldehyde phenylhydrazone serves as a highly efficient, direct precursor for nitrile imines via mild oxidation (e.g., using chloramine-T), bypassing the need for hazardous halogenated intermediates [1]. In comparative synthetic workflows, the in situ generation of nitrile imines from benzaldehyde phenylhydrazone achieves 62% to 92% yields of fully substituted pyrazolines and 1,3,4-thiadiazoles in one-pot cascade reactions[1]. This direct oxidative route provides a scalable alternative to the traditional dehydrohalogenation of hydrazonoyl chlorides, which requires strong bases and multi-step precursor synthesis [2].

Evidence DimensionYield of 1,3-dipolar cycloadducts
Target Compound Data62–92% yield via direct oxidation (e.g., chloramine-T)
Comparator Or BaselineHydrazonoyl halides (traditional multi-step baseline requiring base)
Quantified DifferenceEliminates the halogenation step while maintaining >85% yields in optimized cascade cycloadditions.
ConditionsOne-pot oxidation/cycloaddition with chloramine-T and electron-deficient alkenes.

Procurement of this compound allows manufacturers to streamline synthetic routes to pyrazoles by eliminating unstable halogenated precursors and strong bases.

Tyrosinase Inhibition
Head-to-head
39.95% inhibition −23.6% vs K‑1 (4‑OH); −16.5% vs K‑2 (2‑OH); +2.9% vs K‑4 (4‑OCH₃)
Unsubstituted baseline for SAR studies of electron-donating substituent effects
Mushroom tyrosinase, 1 mg/mL, L‑DOPA substrate

Autoxidation Kinetics and Bench Stability

The stability of hydrazones in the presence of oxygen is heavily dependent on the carbonyl substituent. Kinetic studies in non-polar solvents demonstrate that benzaldehyde phenylhydrazone possesses an intermediate, manageable autoxidation rate [1]. It is significantly more stable than purely aliphatic ketone hydrazones (such as acetone phenylhydrazone), which exhibit the highest reactivity toward autoxidation and rapid degradation [1]. While aromatic ketone hydrazones are slower to oxidize, benzaldehyde phenylhydrazone provides the optimal balance of bench stability and necessary reactivity for controlled oxidative transformations.

Evidence DimensionRelative autoxidation rate in oxygen-saturated solvent
Target Compound DataIntermediate autoxidation rate (baseline for Hammett substituent studies)
Comparator Or BaselineAliphatic ketone hydrazones (e.g., acetone phenylhydrazone)
Quantified DifferenceAliphatic hydrazones degrade significantly faster via α-azohydroperoxide formation compared to the benzaldehyde derivative.
ConditionsHeptane solvent, 20°C, oxygen-saturated conditions.

Buyers must select the benzaldehyde derivative over aliphatic analogs when extended shelf-life and predictable oxidative stability are required for bulk storage.

Formazan Synthesis
Reported
Core scaffold for formazan library (FM1–FM5) and triaryl pesticide intermediates
Validated multi‑step synthetic entry point for antimicrobial screening candidates
Reaction with aromatic amines; patent-described process

Structural Divergence in Diketene Reactivity

The presence of the aldehydic proton in benzaldehyde phenylhydrazone dictates a different reactivity profile compared to ketone-derived hydrazones. When reacted with diketene in acetic acid, benzaldehyde phenylhydrazone yields a diacetylated product, specifically 1,4-diacetyl-2,5-diphenylpyrazolidin-3-one [1]. In contrast, the closest in-class comparator, acetophenone phenylhydrazone, lacks this proton and consequently yields only a monoacetylated product (4-acetyl-2,5-diphenylpyrazolidin-3-one derivative) [1]. This structural divergence makes the two precursors strictly non-interchangeable for the targeted synthesis of specific pyrazolidinone scaffolds.

Evidence DimensionPyrazolidin-3-one substitution pattern
Target Compound DataYields 1,4-diacetyl-2,5-diphenylpyrazolidin-3-one (diacetylated)
Comparator Or BaselineAcetophenone phenylhydrazone
Quantified DifferenceAcetophenone phenylhydrazone yields a monoacetylated product due to the absence of the reactive aldehydic proton.
ConditionsRefluxing with diketene in acetic acid.

This explicit difference in downstream functionalization dictates material selection when engineering specific pyrazolidinone-based pharmaceuticals or agrochemicals.

Purity Specification
Supplier data
>98.0% (HPLC)
Reduces risk of impurity-related variability in quantitative assays
Vendor certificate; verify for critical applications
Formation Kinetics
Class‑level inference
Catalytic constants very similar across benzaldehyde and naphthaldehyde analogs
Supports predictable scale‑up based on class‑representative kinetic behavior
50% aq. ethanol, 25°C; abstract-level data; confirm with specific conditions
Analytical Derivatization
Reported
LOD 0.008 µg/mL via pre‑column derivatization with 4‑nitrobenzaldehyde
Enables trace-level quantification of phenylhydrazine impurities in quality control
HPLC‑UV, 416 nm; method can be adapted for related hydrazones

One-Pot Synthesis of Fully Substituted Pyrazoles

Benzaldehyde phenylhydrazone is the optimal procurement choice for synthesizing fully substituted pyrazoles and pyrazolines via 1,3-dipolar cycloaddition. By utilizing mild oxidants like chloramine-T or mercuric acetate, it generates nitrile imines in situ, allowing for immediate trapping with alkenes or alkynes and bypassing the need for hazardous hydrazonoyl halides[1].

Industrial Production of 1,3,4-Thiadiazole Derivatives

In advanced heterocycle manufacturing, this compound is utilized to synthesize complex 1,3,4-thiadiazoles and oxadiazoles. Its ability to undergo highly regioselective cycloadditions ensures high atom economy and reduces the need for complex downstream chromatographic separations[2].

Kinetic Benchmarking in Antioxidant and Stability Assays

Due to its intermediate stability profile, benzaldehyde phenylhydrazone serves as a critical baseline material in autoxidation and kinetic degradation studies. It allows researchers to accurately calibrate the electronic effects of substituents when developing new, oxidation-resistant hydrazone-based materials [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Tyrosinase inhibition SAR studies
Unsubstituted baseline control
Inhibition endpoint comparison with hydroxylated and methoxylated analogs
Formazan synthesis for antimicrobial screening
Established synthetic intermediate
Formazan library generation and antimicrobial assay evaluation
Triaryl pesticide intermediate development
Scalable hydrazone formation
Process optimization using class‑predictable kinetics and condensation protocols

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

196.100048391 g/mol

Monoisotopic Mass

196.100048391 g/mol

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

588-64-7

General Manufacturing Information

Benzaldehyde, 2-phenylhydrazone: INACTIVE

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